molecular formula C20H14F6N4O3 B10943364 1-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-3-(4-methoxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

1-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-3-(4-methoxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

Cat. No.: B10943364
M. Wt: 472.3 g/mol
InChI Key: CMYRTGXFZGBWED-UHFFFAOYSA-N
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Description

1-[4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-3-(4-METHOXYPHENYL)-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL is a complex organic compound characterized by the presence of multiple functional groups, including furan, pyrimidine, methoxyphenyl, and trifluoromethyl groups

Preparation Methods

The synthesis of 1-[4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-3-(4-METHOXYPHENYL)-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a furan derivative and a trifluoromethylated precursor under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the pyrimidine intermediate.

    Formation of the Pyrazole Ring: The final step involves the cyclization of the intermediate to form the pyrazole ring, which can be achieved through a cycloaddition reaction under controlled temperature and pressure conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-[4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-3-(4-METHOXYPHENYL)-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where nucleophiles such as amines or thiols replace the methoxy group, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of 1-[4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-3-(4-METHOXYPHENYL)-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-[4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-3-(4-METHOXYPHENYL)-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL can be compared with other similar compounds, such as:

    1-[4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-3-(4-HYDROXYPHENYL)-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL: This compound differs by having a hydroxyl group instead of a methoxy group, which can affect its reactivity and biological activity.

    1-[4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-3-(4-METHOXYPHENYL)-5-(DIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL: This compound has a difluoromethyl group instead of a trifluoromethyl group, which can influence its chemical properties and interactions.

The uniqueness of 1-[4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-3-(4-METHOXYPHENYL)-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H14F6N4O3

Molecular Weight

472.3 g/mol

IUPAC Name

2-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-5-(4-methoxyphenyl)-3-(trifluoromethyl)-4H-pyrazol-3-ol

InChI

InChI=1S/C20H14F6N4O3/c1-32-12-6-4-11(5-7-12)14-10-18(31,20(24,25)26)30(29-14)17-27-13(15-3-2-8-33-15)9-16(28-17)19(21,22)23/h2-9,31H,10H2,1H3

InChI Key

CMYRTGXFZGBWED-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)(C(F)(F)F)O)C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CO4

Origin of Product

United States

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